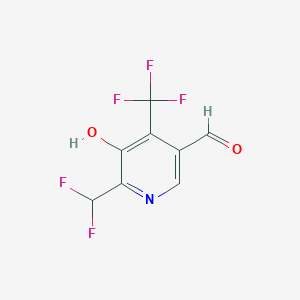

2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C8H4F5NO2 |

|---|---|

Molekulargewicht |

241.11 g/mol |

IUPAC-Name |

6-(difluoromethyl)-5-hydroxy-4-(trifluoromethyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H4F5NO2/c9-7(10)5-6(16)4(8(11,12)13)3(2-15)1-14-5/h1-2,7,16H |

InChI-Schlüssel |

JLQSLLBCRTVZHF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=C(C(=N1)C(F)F)O)C(F)(F)F)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically proceeds through sequential functional group transformations on a suitably substituted pyridine precursor. A representative approach involves:

- Introduction of the difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups onto the pyridine ring by nucleophilic substitution or electrophilic fluorination methods.

- Hydroxylation at the 3-position, often achieved via oxidation or controlled hydrolysis under acidic or neutral conditions.

- Installation of the carboxaldehyde (-CHO) group at the 5-position through formylation reactions such as the Vilsmeier-Haack or Duff reaction.

This stepwise approach requires careful control of reaction parameters to avoid over-oxidation or decomposition of sensitive functional groups, especially the aldehyde moiety.

Specific Synthetic Example

A typical synthetic sequence may include:

| Step | Transformation | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Difluoromethylation and trifluoromethylation of pyridine core | Use of 2-chloro-5-fluoropyridine derivatives with nucleophilic fluorinating agents or difluoroacetic anhydride | Selective substitution to install -CF₂H and -CF₃ groups |

| 2 | Hydroxyl group introduction at position 3 | Oxidation or hydrolysis using H₂O₂ under acidic conditions | Avoids over-oxidation of aldehyde later |

| 3 | Formylation at position 5 | Vilsmeier-Haack reaction (POCl₃/DMF) or Duff formylation | Introduces aldehyde group selectively |

Characterization of intermediates and final product is performed by ^19F NMR to confirm fluorine environments, LC-MS and HPLC for purity, and standard ^1H/^13C NMR for structural confirmation.

Industrial Scale Considerations

Industrial synthesis adapts the above laboratory methods for scale-up, emphasizing:

- Use of continuous flow chemistry to improve reaction control and safety.

- Avoidance of hazardous reagents and sealed vessels.

- Optimization of solvent use and reaction times to maximize yield and purity.

- Implementation of inert atmosphere techniques to prevent oxidation of sensitive groups.

For example, large-scale synthesis of related fluorinated pyridine amines has been demonstrated using a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride, achieving overall yields around 24–46% with batch sizes exceeding 1 kg.

Detailed Preparation Methodology from Literature

Starting Materials and Key Intermediates

- 2,2-Difluoroacetic anhydride is used as a fluorine source to install the difluoromethyl group.

- Methoxylamine hydrochloride facilitates formation of imine intermediates necessary for pyridine ring closure.

- Ethyl vinyl ether and other vinyl ketones serve as building blocks for pyridine ring synthesis.

Five-Step Synthetic Procedure (Adapted from Related Fluoropyridine Synthesis)

| Step | Description | Yield | Key Conditions |

|---|---|---|---|

| 1 | Formation of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one from ethyl vinyl ether and 2,2-difluoroacetic anhydride | 78% | Mild temperature, immediate use to avoid hydrolysis |

| 2 | Reaction with methoxyamine to form methoxyimine intermediates | 94% | Acidic conditions, room temperature |

| 3 | Cyclization to form pyridine ring | 53% | Heating at 90 °C for 15 h |

| 4 | Reduction of pyridine intermediate with zinc in acetic acid | 85% | Room temperature, inert atmosphere |

| 5 | Final purification and isolation | — | Crystallization or chromatography-free methods |

This sequence avoids hazardous fluorinating agents and sealed reaction vessels, making it practical for scale-up.

Formylation to Introduce Carboxaldehyde Group

The carboxaldehyde group at position 5 is typically introduced via:

- Vilsmeier-Haack reaction : Treatment of the hydroxylated pyridine intermediate with POCl₃ and DMF under controlled temperature.

- Duff reaction : Using hexamethylenetetramine (HMTA) under acidic conditions.

These methods provide selective formylation with good yields but require careful monitoring to prevent degradation of the difluoromethyl and trifluoromethyl substituents.

Characterization and Stability Notes

- [^19F NMR spectroscopy](pplx://action/followup) is crucial for confirming the presence and position of fluorine substituents, showing distinct chemical shifts for -CF₃ and -CF₂H groups.

- LC-MS and HPLC are employed to assess purity and detect impurities or side products.

- Storage : The compound is sensitive to moisture, light, and strong acids/bases due to the aldehyde and hydroxyl groups. Recommended storage conditions include amber vials at -20°C under inert gas (nitrogen or argon) with desiccants to prevent hydrolysis and oxidation.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carboxaldehyde group can be reduced to form alcohols.

Substitution: The difluoromethyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboxaldehyde group may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxy and carboxaldehyde groups may also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of difluoromethyl , hydroxyl , and trifluoromethyl groups on a pyridine scaffold. Below is a structured comparison with structurally related compounds from peer-reviewed studies and patent literature.

Table 1: Key Structural and Functional Comparisons

Key Findings:

The trifluoromethyl (-CF₃) group at position 4 enhances lipophilicity and steric shielding, reducing susceptibility to oxidative metabolism compared to methyl or ethyl substituents .

Functional Group Impact :

- Carboxaldehyde (-CHO) : Unlike carboxamide or carboxylic acid derivatives, the aldehyde group in the target compound offers reversible reactivity for prodrug design or conjugation .

- Hydroxyl (-OH) : The hydroxyl group at position 3 may participate in hydrogen bonding with biological targets, a feature absent in compounds like A.3.32 (carboxamide) or trifluoromethoxy derivatives .

Biological Performance :

- The target compound’s trifluoromethyl and difluoromethyl groups likely improve binding to hydrophobic enzyme pockets (e.g., succinate dehydrogenase in fungal pathogens), similar to patented Complex II inhibitors like fluopyram (A.3.7) . However, its aldehyde group may limit in vivo stability compared to carboxamides, necessitating structural optimization .

Biologische Aktivität

2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde is a fluorinated pyridine derivative that has garnered attention due to its potential biological activity. This compound is characterized by its unique structure, which includes a difluoromethyl group and a trifluoromethyl group, both of which can significantly influence its pharmacological properties.

The molecular formula for 2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde is with a molecular weight of approximately 227.1 g/mol. The presence of fluorine atoms enhances lipophilicity and can improve the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.1 g/mol |

| CAS Number | 1805404-35-6 |

| Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. A study on similar pyridine derivatives showed that they could inhibit the growth of various bacterial strains, suggesting that 2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde may possess comparable properties .

Cytotoxicity

The cytotoxic effects of fluorinated pyridines have been documented in various studies. For instance, complexes derived from related pyridine compounds have demonstrated cytotoxicity against cancer cell lines, including melanoma and leukemia cells. The mechanism often involves redox activity and interactions with cellular thiols, leading to apoptosis .

Enzyme Inhibition

Fluorinated compounds are known to interact with enzymes, potentially serving as inhibitors. The trifluoromethyl group can enhance binding affinity to target enzymes, which is crucial in drug design for conditions such as cancer and infectious diseases .

Case Studies

- Anticancer Activity : A study investigating the anticancer properties of trifluoromethyl-containing compounds found that they could effectively inhibit tumor growth in vitro and in vivo models. The specific mechanisms included disruption of metabolic pathways essential for cancer cell survival .

- Antimicrobial Studies : In a comparative study, several fluorinated pyridine derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that those with higher fluorine content exhibited enhanced antimicrobial efficacy .

Q & A

Q. What are the recommended synthetic routes for 2-(difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde, and how can intermediates be characterized?

- Methodological Answer : Synthesis of fluorinated pyridines typically involves sequential halogenation, hydroxylation, and aldehyde introduction. For example:

- Step 1 : Start with a substituted pyridine core (e.g., 2-chloro-5-fluoropyridine derivatives, as seen in ) and perform nucleophilic substitution for difluoromethyl and trifluoromethyl groups.

- Step 2 : Introduce the hydroxyl group via oxidation or hydrolysis under controlled pH (e.g., using H₂O₂/acidic conditions, avoiding over-oxidation of the aldehyde moiety).

- Step 3 : Install the carboxaldehyde group using Vilsmeier-Haack or Duff formylation reactions.

- Characterization : Use NMR to confirm fluorine substituents (distinct shifts for -CF₃ and -CF₂H) and LC-MS/HPLC to verify purity. Reference analogs like thiazopyr () suggest similar characterization workflows .

Q. How should researchers handle the compound’s stability and storage to prevent decomposition?

- Methodological Answer :

- Storage : Keep in amber vials at -20°C under inert gas (N₂/Ar) due to sensitivity to moisture and light (hydroxy and aldehyde groups are prone to oxidation). Use desiccants like molecular sieves.

- Handling : Avoid exposure to strong acids/bases; and highlight risks of thermal degradation (P210, P402 safety codes). Pre-purge reaction vessels with inert gas during synthesis .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for fluorinated pyridine derivatives?

- Methodological Answer :

- Case Study : If enzyme inhibition assays (e.g., complex II inhibitors in ) yield conflicting IC₅₀ values:

Verify assay conditions (pH, co-solvents like DMSO ≤1% to avoid denaturation).

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, distinguishing true inhibition from solubility artifacts.

Cross-validate with computational docking (e.g., AutoDock Vina) to assess binding poses of the carboxaldehyde group against catalytic sites .

Q. How can computational modeling predict the reactivity of the carboxaldehyde group in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to evaluate electrophilicity of the aldehyde carbon.

- Solvent Effects : Simulate in polar aprotic (DMF) vs. protic (MeOH) solvents using COSMO-RS. The aldehyde’s electrophilicity increases in DMF, favoring Schiff base formation with amines (relevant for prodrug design).

- Reference : Fluorinated pyridine-carboxaldehydes in show similar reactivity in heterocyclic coupling reactions .

Q. What in vitro and in vivo models are suitable for studying metabolic pathways of this compound?

- Methodological Answer :

- In Vitro : Use human liver microsomes (HLMs) with NADPH cofactors to identify phase I metabolites. Monitor hydroxylation at C3 and aldehyde oxidation to carboxylic acid via LC-QTOF-MS.

- In Vivo : Administer -labeled compound to rodents ( methodology for fluorine tracers) and perform PET imaging to track biodistribution.

- Safety : Adhere to P301 + P310 protocols () for accidental exposure during animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.